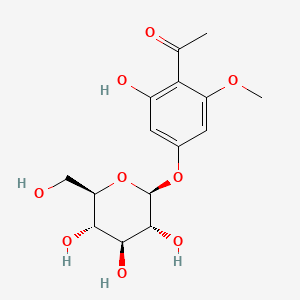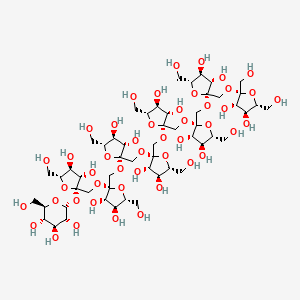
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (3S,5R) configuration. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that favor the desired stereochemical outcome .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
(3S,5R)-3-Aminomethyl-5-methyloctanoic Acid: A closely related compound with similar structural features and applications.
3-Amino-5-methylisoxazole: Another compound with comparable chemical properties and reactivity.
Uniqueness
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C10H22ClNO2 |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-3-4-8(2)5-9(7-11)6-10(12)13;/h8-9H,3-7,11H2,1-2H3,(H,12,13);1H/t8-,9+;/m1./s1 |
Clave InChI |
IRDFQFUZIBIBFQ-RJUBDTSPSA-N |
SMILES isomérico |
CCC[C@@H](C)C[C@@H](CC(=O)O)CN.Cl |
SMILES canónico |
CCCC(C)CC(CC(=O)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)


![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)

![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)


